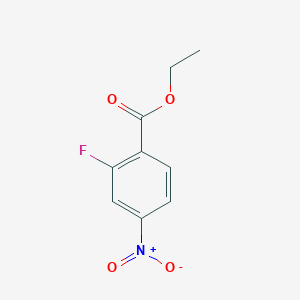









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4]C=1C.OS(O)(=O)=O.[OH-].[Na+].[C:19]([O:22][CH2:23][CH3:24])(=[O:21])[CH3:20]>>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:20]=1[C:19]([O:22][CH2:23][CH3:24])=[O:21] |f:2.3|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])C
|
|
Name
|
Na2Cr2O7
|
|
Quantity
|
2.74 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.83 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to give a greenish heterogeneous solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with more ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with NaHCO3 (sat.)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine and dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated to dryness which
|
|
Type
|
DISSOLUTION
|
|
Details
|
then was dissolved in 6 ml of SOCl2
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 80° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The excess of SOCl2 was removed under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 5 ml of CH2Cl2
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=O)OCC)C=CC(=C1)[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |